molecular formula C26H34O B12621309 (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone CAS No. 918500-18-2

(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone

Cat. No.: B12621309
CAS No.: 918500-18-2
M. Wt: 362.5 g/mol
InChI Key: QMCSXDFMTMCAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone is a chemical compound with the molecular formula C₂₆H₃₄O It is characterized by the presence of a decyl group attached to a phenyl ring, which is further connected to another phenyl ring substituted with a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone typically involves the following steps:

    Formation of the Decylphenyl Intermediate: The initial step involves the alkylation of phenylmagnesium bromide with decyl bromide to form 4-decylphenylmagnesium bromide.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(prop-2-en-1-yl)benzoyl chloride in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the ketone group to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine (Br₂) or nitric acid (HNO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: H₂, Pd/C, mild temperatures.

    Substitution: Br₂, HNO₃, FeCl₃ as a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanol: Similar structure but with an alcohol group instead of a ketone.

    (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]carboxylic acid: Similar structure but with a carboxylic acid group.

Uniqueness

This detailed article provides a comprehensive overview of (4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(4-Decylphenyl)[4-(prop-2-EN-1-YL)phenyl]methanone, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a decyl group and two phenyl rings connected via a methanone linkage. Its structural formula can be represented as follows:

C21H28O\text{C}_{21}\text{H}_{28}\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biological processes.
  • Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways that affect cell proliferation and survival.
  • Gene Expression Alteration : The compound may alter the expression of genes associated with cancer progression and antimicrobial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Notably, it has demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis and inhibit cell cycle progression at the G2/M phase, leading to reduced cell viability .

Case Studies

  • Study on Anticancer Effects : A study evaluated the antiproliferative effects of this compound on MCF7 (breast cancer) and HT-29 (colon cancer) cells. The results indicated an IC50 value in the micromolar range, demonstrating significant growth inhibition compared to control groups .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antibacterial potential.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMCF7 (breast cancer)15 µM
AnticancerHT-29 (colon cancer)10 µM

Properties

CAS No.

918500-18-2

Molecular Formula

C26H34O

Molecular Weight

362.5 g/mol

IUPAC Name

(4-decylphenyl)-(4-prop-2-enylphenyl)methanone

InChI

InChI=1S/C26H34O/c1-3-5-6-7-8-9-10-11-13-23-16-20-25(21-17-23)26(27)24-18-14-22(12-4-2)15-19-24/h4,14-21H,2-3,5-13H2,1H3

InChI Key

QMCSXDFMTMCAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.